molecular formula C11H12N2OS B2633694 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 36017-41-1

1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No. B2633694
CAS RN: 36017-41-1
M. Wt: 220.29
InChI Key: CGSCAUMDHKDVJR-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 206.27 . The IUPAC name for this compound is 3-benzyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one .


Molecular Structure Analysis

The InChI code for 1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is 1S/C10H10N2OS/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 16-17 degrees Celsius .

Scientific Research Applications

Antitumor and Anticancer Properties

Benzylthioimidazolone has shown promise as an antitumor and anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, compound 14 demonstrated significant activity against these cell lines, making it a potential candidate for further development .

Antioxidant Activity

The compound exhibits potent antioxidant properties. It effectively scavenges free radicals, protecting cells from oxidative damage. Its ability to inhibit ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals underscores its potential in preventing oxidative stress-related diseases .

Synthesis of Heterocyclic Compounds

Benzylthioimidazolone serves as a versatile precursor for synthesizing novel heterocyclic compounds. Researchers have explored its reactions with various secondary amines (such as piperidine, morpholine, and piperazine) to yield diverse acrylonitrile derivatives. These compounds can be further modified for specific applications .

Pyrazole Derivatives

Through sodium ethoxide-catalyzed reactions, benzylthioimidazolone reacts with malononitrile to produce 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile. This pyrazole derivative holds potential as a building block for drug design .

Molecular Docking Studies

Computational studies using molecular docking techniques revealed that compound 24 interacts favorably with specific amino acids (Arg184 and Lys179) within binding pockets. Its high binding score suggests potential therapeutic relevance .

Other Applications

Beyond the mentioned areas, benzylthioimidazolone has been explored for its antimicrobial, anti-inflammatory, and antiviral activities. Researchers continue to investigate its multifaceted properties, making it an exciting compound for future research .

properties

IUPAC Name

3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-10(14)13(11(15)12-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSCAUMDHKDVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=S)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331699
Record name 3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

CAS RN

36017-41-1
Record name 3-benzyl-5-methyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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